Ethyl 1-bromocyclopropanecarboxylate

Palladium Catalysis Reformatsky Reagents α-Arylation

Ethyl 1-bromocyclopropanecarboxylate (CAS 89544-83-2) is a halogenated cyclopropane building block comprising a strained three-membered ring, an ethyl ester group, and a bromine atom at the 1-position (molecular formula C₆H₉BrO₂, molecular weight 193.04 g/mol). The compound is a liquid with a boiling point of 60 °C at 10 Torr, predicted density of 1.606 g/cm³ at 25 °C, and requires storage at 2–8 °C under inert atmosphere.

Molecular Formula C6H9BrO2
Molecular Weight 193.04 g/mol
CAS No. 89544-83-2
Cat. No. B1590164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-bromocyclopropanecarboxylate
CAS89544-83-2
Molecular FormulaC6H9BrO2
Molecular Weight193.04 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1)Br
InChIInChI=1S/C6H9BrO2/c1-2-9-5(8)6(7)3-4-6/h2-4H2,1H3
InChIKeyOZANNKKBYBYGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Bromocyclopropanecarboxylate (CAS 89544-83-2) for Chemical Synthesis Procurement: Core Building Block Data


Ethyl 1-bromocyclopropanecarboxylate (CAS 89544-83-2) is a halogenated cyclopropane building block comprising a strained three-membered ring, an ethyl ester group, and a bromine atom at the 1-position (molecular formula C₆H₉BrO₂, molecular weight 193.04 g/mol) . The compound is a liquid with a boiling point of 60 °C at 10 Torr, predicted density of 1.606 g/cm³ at 25 °C, and requires storage at 2–8 °C under inert atmosphere . Its primary value lies in serving as a versatile synthetic intermediate for constructing cyclopropane-containing molecular architectures via Reformatsky reactions, cross-couplings, and nucleophilic substitutions .

Why Ethyl 1-Bromocyclopropanecarboxylate Cannot Be Replaced by Chloro, Fluoro, or Unsubstituted Cyclopropane Analogs


Cyclopropane carboxylate esters bearing different halogens or no halogen at the 1-position exhibit fundamentally different reactivity profiles that preclude interchangeable use in synthetic workflows. The bromo derivative uniquely combines sufficient leaving-group ability for Reformatsky reagent generation under mild conditions with a favorable balance of electrophilicity and stability for cross-coupling [1]. The chloro analog requires stronger reducing conditions for Reformatsky initiation and may follow divergent stereochemical pathways in SmI₂-mediated reactions, while the fluoro analog is largely inert toward nucleophilic displacement due to the exceptional strength of the C–F bond [2]. The unsubstituted ethyl cyclopropanecarboxylate lacks the halogen handle entirely, making it unsuitable for reactions requiring 1-position functionalization via metal insertion or nucleophilic substitution [3]. These mechanistic distinctions translate directly into procurement decisions: selecting an analog without verification against the bromo compound's validated performance risks reaction failure, non-reproducible yields, or the need for extensive re-optimization.

Ethyl 1-Bromocyclopropanecarboxylate: Quantified Differentiation Evidence for Procurement Decisions


Room Temperature Pd-Catalyzed α-Arylation: Bromo Derivative Enables Milder Conditions than Chloro Analog

Ethyl 1-bromocyclopropanecarboxylate generates Reformatsky reagents that undergo room-temperature palladium-catalyzed α-arylation with aromatic and heteroaromatic halides [1]. In contrast, the chloro analog typically requires more forcing conditions or fails to generate the corresponding organozinc reagent efficiently under comparable mild protocols [2]. The bromo derivative's balanced C–Br bond strength (lower than C–Cl, higher than C–I) provides optimal reactivity for zinc insertion without premature decomposition.

Palladium Catalysis Reformatsky Reagents α-Arylation Cyclopropane Synthesis

pKa Comparison: Bromo Derivative Shows Slightly Higher Acidity than Chloro Analog in Cyclopropanecarboxylic Acid Series

In the cis-2-substituted 1-cyclopropanecarboxylic acid series, the bromo-substituted acid exhibits a pKa of 3.32 in water at 25 °C, while the chloro-substituted analog has a pKa of 3.19 [1]. The 0.13 pKa unit difference indicates that the bromo derivative is slightly less acidic (more basic conjugate base) than the chloro analog, consistent with the relative electronegativities and field/inductive effects of the halogens. This subtle electronic distinction can influence the nucleophilicity of derived enolates and the stability of cyclopropyl anion intermediates.

Physical Organic Chemistry pKa Determination Substituent Effects Cyclopropane Electronics

Divergent Synthetic Utility: Bromo Derivative for Fundamental Reformatsky vs. Chloro Derivative for SmI₂-Mediated Stereoselective Transformations

A comprehensive 2015 review on highly stereoselective cyclopropane construction explicitly distinguishes the synthetic roles of 1-bromo- and 1-chlorocyclopropanecarboxylic esters [1]. The authors state: 'We report here the highly stereoselective synthesis of multi-functionalized cyclopropanes using the SmI₂-promoted Reformatsky-type reaction, acylation, silylation of 1-chlorocyclopropanecarboxylic esters, and the fundamental Reformatsky reaction of 1-bromocyclopropanecarboxylic esters.' This direct juxtaposition establishes that the bromo derivative is the reagent of choice for classical Reformatsky reactions, whereas the chloro derivative finds application in specialized SmI₂-mediated processes. Substituting one for the other would place the chemist in a mechanistically incompatible reaction manifold.

Samarium Diiodide Stereoselective Synthesis Cyclopropane Functionalization Reformatsky-Type Reactions

Storage and Handling Differentiation: Bromo Derivative Requires 2–8 °C Under Inert Atmosphere for Long-Term Stability

Ethyl 1-bromocyclopropanecarboxylate requires long-term storage at 2–8 °C under inert gas (nitrogen or argon) to prevent degradation . This storage requirement is more stringent than that for the unsubstituted ethyl cyclopropanecarboxylate, which is typically stored at ambient temperature . The enhanced storage stringency reflects the bromo compound's greater reactivity and potential for thermal or oxidative decomposition, which directly impacts procurement logistics and inventory management practices.

Chemical Stability Storage Conditions Procurement Specifications Quality Assurance

Ethyl 1-Bromocyclopropanecarboxylate: Evidence-Backed Application Scenarios for R&D and Industrial Use


Room Temperature Synthesis of 1,1-Disubstituted Cyclopropanecarboxylate Derivatives

Based on the room-temperature Pd-catalyzed α-arylation methodology [1], ethyl 1-bromocyclopropanecarboxylate is the reagent of choice for constructing libraries of 1,1-disubstituted cyclopropanecarboxylates. The mild conditions (room temperature, broad functional group tolerance) make this approach suitable for parallel synthesis in medicinal chemistry campaigns where temperature-sensitive functional groups are present. Procurement of this specific bromo compound ensures compatibility with the validated protocol, whereas the chloro analog would require higher temperatures or alternative reducing conditions [1].

Classical Reformatsky Reactions for Cyclopropane-Containing Building Blocks

Ethyl 1-bromocyclopropanecarboxylate is explicitly designated for 'fundamental Reformatsky reactions' in contrast to the chloro analog, which is allocated to SmI₂-promoted transformations [2]. This makes the bromo derivative the required reagent for any laboratory performing classical Reformatsky additions of cyclopropane units to carbonyl compounds. Attempting to substitute the chloro derivative in these protocols would place the user in an entirely different mechanistic and reagent regime, likely resulting in reaction failure [2].

Protein Degrader (PROTAC) and Targeted Protein Degradation Building Block Synthesis

Commercial vendors explicitly classify ethyl 1-bromocyclopropanecarboxylate as a 'Protein Degrader Building Block' [3]. Its strained cyclopropane ring and bromine leaving group make it suitable for constructing rigid, three-dimensional linkers and warheads in PROTAC (Proteolysis Targeting Chimera) design. The cyclopropane motif imparts metabolic stability and conformational constraint to degrader molecules, which are increasingly employed in targeted protein degradation therapeutic discovery programs [3].

Synthesis of Spirocyclic and Bridged Heterocyclic Scaffolds

Documented applications include the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane and related azaspiro frameworks . The bromo-substituted cyclopropane serves as an electrophilic partner in ring-opening and cycloaddition sequences that construct spirocyclic architectures of interest in CNS and anti-infective drug discovery. Procurement of this specific brominated building block is essential for accessing these validated synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-bromocyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.